molecular formula C23H19FN2S B2816954 3-[(4-fluorobenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile CAS No. 439097-59-3

3-[(4-fluorobenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

Cat. No.: B2816954
CAS No.: 439097-59-3
M. Wt: 374.48
InChI Key: DADYECQBAANNQS-UHFFFAOYSA-N
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Description

3-[(4-fluorobenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorobenzyl group, a sulfanyl linkage, and a cyclopenta[c]pyridine core, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 3-[(4-fluorobenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile involves multiple steps, typically starting with the preparation of the cyclopenta[c]pyridine core This can be achieved through a series of cyclization reactionsIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which may reduce the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorobenzyl position, using reagents like sodium hydride or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

3-[(4-fluorobenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-fluorobenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity, while the sulfanyl linkage can participate in redox reactions. The cyclopenta[c]pyridine core provides structural stability and facilitates interactions with specific biological pathways .

Comparison with Similar Compounds

Similar compounds include other cyclopenta[c]pyridine derivatives and fluorobenzyl-containing molecules. Compared to these, 3-[(4-fluorobenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds might include:

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

3-[(4-fluorobenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that may interact with various biological targets, including enzymes and receptors. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Structural Characteristics

The compound's structure includes:

  • Fluorobenzyl group : Enhances binding affinity to biological targets.
  • Sulfanyl linkage : May participate in redox reactions.
  • Cyclopenta[c]pyridine core : Provides stability and facilitates interactions with biological pathways.

The biological activity of this compound is hypothesized to involve the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
  • Reactive Metabolite Formation : The sulfanyl group could lead to the formation of reactive metabolites that interact with cellular macromolecules.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Biological Activity Observation Reference
AntiproliferativeExhibits significant growth inhibition in cancer cell lines.
Enzyme inhibitionPotentially inhibits CYP enzymes, impacting drug metabolism.
CytotoxicityInduces apoptosis in sensitive cancer cells.
Binding AffinityEnhanced interaction with target proteins due to fluorobenzyl substitution.

Case Studies

  • Anticancer Activity :
    A study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting its potential as a chemotherapeutic agent. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
  • Enzyme Interaction :
    Research focused on the interaction of this compound with cytochrome P450 enzymes revealed that it could significantly alter metabolic pathways, potentially leading to drug-drug interactions when co-administered with other pharmaceuticals.
  • Neuroprotective Effects :
    Preliminary studies suggest that this compound may exhibit neuroprotective properties by modulating neurotransmitter systems, although further research is needed to elucidate these effects fully.

Properties

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2S/c1-15-5-2-3-6-18(15)22-20-8-4-7-19(20)21(13-25)23(26-22)27-14-16-9-11-17(24)12-10-16/h2-3,5-6,9-12H,4,7-8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADYECQBAANNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(C3=C2CCC3)C#N)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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